1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene is a complex organic compound characterized by the presence of multiple fluorine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene typically involves multi-step organic reactions. The starting materials often include pentafluorobenzene derivatives and hexachloropentyl compounds. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the halogenation and fluorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may lead to the formation of substituted benzene derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
- Pentafluorophenyl isothiocyanate
Uniqueness
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene is unique due to its specific combination of fluorine and chlorine atoms, which impart distinct chemical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications in research and industry.
Properties
CAS No. |
112147-90-7 |
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Molecular Formula |
C11H3Cl6F7 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene |
InChI |
InChI=1S/C11H3Cl6F7/c12-2(1-9(13,14)10(23,24)11(15,16)17)3-4(18)6(20)8(22)7(21)5(3)19/h2H,1H2 |
InChI Key |
GYMBJMGXDOLRDL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl)C(C(C(Cl)(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
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